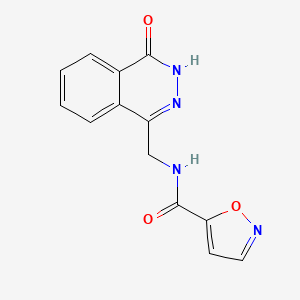

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Auxiliary-Directed Palladium-Catalyzed Activation

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide derivatives have been explored for their potential in auxiliary-directed palladium-catalyzed γ-C(sp(3))-H bond activation. This approach facilitates the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the synthesis of various γ-substituted non-natural amino acids. The directing group derived from the isoxazole-3-carboxamide moiety enables the activation of inert γ-C(sp(3))-H bonds, showcasing its utility in complex organic synthesis (Pasunooti et al., 2015).

Antitumor Activity

Research into the antitumor properties of modified N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide compounds has shown promising results. For example, derivatives synthesized from methyl-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate exhibited good antimicrobial activities and cytotoxicity, indicating their potential in cancer therapy. The modification of the molecule to include 3-isoxazoline substitutions has been a focus, suggesting a novel approach to designing anticancer agents (Sridhara et al., 2011).

Antimicrobial Studies

Further modifications of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide have led to the synthesis of new compounds with antimicrobial activity. New 3-isoxazoline substituted phthalazine methylsulfonyl-oxadiazoles, derived from methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl) acetate, have shown activity against various bacterial and fungal strains. This demonstrates the compound's versatility and its potential as a scaffold for developing antimicrobial agents (Sridhara et al., 2011).

Novel Synthetic Routes and Characterizations

The exploration of novel synthetic routes to create derivatives of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide has been a significant area of research. These studies aim to enhance the understanding of its chemical properties and expand its application in various therapeutic areas. For instance, the development of new synthetic methods for chiral aminoalkyloxazolecarboxylate esters from isoxazol-5(2H)-ones highlights the compound's adaptability and potential for creating diverse and biologically active molecules (Khalafy et al., 1998).

Propiedades

IUPAC Name |

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c18-12-9-4-2-1-3-8(9)10(16-17-12)7-14-13(19)11-5-6-15-20-11/h1-6H,7H2,(H,14,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIQHWSPTOVTTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2676677.png)

![Methyl 4-[4-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2676678.png)

![3,9-Dimethyl-1-propan-2-yl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2676680.png)

![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]propanamide](/img/structure/B2676681.png)

![2-chloro-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide](/img/structure/B2676689.png)

![6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B2676691.png)

![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2676693.png)

![N-(4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2676699.png)